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molecular formula C6H12N6 B1219779 TriMM CAS No. 2827-46-5

TriMM

Cat. No. B1219779
M. Wt: 168.2 g/mol
InChI Key: LGEXGKUJMFHVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05854244

Procedure details

To a 3% w/v aqueous solution of formaldehyde (15 ml) was added potassium carbonate (691 mg, 5 mmol) then trimethylmelamine (841 mg, 5 mmol). The reaction mixture was stirred at room temperature until the initially clear solution (pH 11.5) became cloudy (2-3 h) then set aside overnight (16 h). The white granular solid which separated was recovered by filtration, washed with water (4×5 ml) and the product dried in vacuo over anhydrous CaCl2. Yield 593 mg (52%); 1H-NMR spectrum δH (Me2SO-d6) 2.75 (app d, 3, HNCH3), 4.99 (br s, 4, HOCH2), 5.36 (br s, 2, OH) 6.61 (br s, 1, NH); mass spectrum (FAB; glycerol/thioglycerol matrix) m/z 229 ([M+H]+, 70%), 211 (229-H2O, 100%), 199 (229-CH2O, 35 %), 181 (199-H2O, 50%), 169 (199-CH2O, 30%). Anal. C8H16N6O2 requires C. 42.10; H, 7.07; N, 36.82: found C, 41.87; H, 7.01; N, 36.55%.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
841 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[C:3](=[O:6])([O-])[O-].[K+].[K+].[CH3:9][NH:10][C:11]1[N:16]=[C:15]([NH:17][CH3:18])[N:14]=[C:13]([NH:19][CH3:20])[N:12]=1>>[OH:2][CH2:1][N:19]([CH3:20])[C:13]1[N:12]=[C:11]([N:10]([CH2:3][OH:6])[CH3:9])[N:16]=[C:15]([NH:17][CH3:18])[N:14]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C=O
Name
Quantity
691 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
841 mg
Type
reactant
Smiles
CNC1=NC(=NC(=N1)NC)NC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cloudy (2-3 h)
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
(16 h)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The white granular solid which separated
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
WASH
Type
WASH
Details
washed with water (4×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the product dried in vacuo over anhydrous CaCl2

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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